

Olsalazine-13C6: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: Olsalazine-13C6

Cat. No.: B12388789

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of **Olsalazine-13C6**, an isotopically labeled form of the anti-inflammatory prodrug Olsalazine. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information for experimental design and execution.

Core Chemical Properties

Olsalazine-13C6 is a stable, isotopically labeled analog of Olsalazine, primarily utilized as an internal standard for its quantification in biological matrices by mass spectrometry.^[1] The incorporation of six carbon-13 isotopes provides a distinct mass shift, facilitating its differentiation from the unlabeled endogenous compound.

Structural and Molecular Data

The fundamental structural and molecular characteristics of **Olsalazine-13C6** are summarized in the table below. For comparative purposes, data for unlabeled Olsalazine are also provided where relevant.

Property	Olsalazine-13C6	Olsalazine (unlabeled)
Formal Name	(E)-5-((3-carboxy-4-hydroxyphenyl)diazenyl)-2-hydroxybenzoic-1,2,3,4,5,6-13C6 acid	5-[(E)-(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
Molecular Formula	C ₈ [¹³ C] ₆ H ₁₀ N ₂ O ₆	C ₁₄ H ₁₀ N ₂ O ₆
Formula Weight	308.2 g/mol [1]	302.24 g/mol [2]
CAS Number	Not specified; often tracked by supplier-specific codes.	15722-48-2[2]
Purity	≥98%[1]	Varies by supplier and grade
Canonical SMILES	OC(C1=C(O)C=CC(/N=N/[13C]2=[13CH]--INVALID-LINK--==INVALID-LINK--[13CH]=[13CH]2)=C1)=O[1]	O=C(O)c1cc(ccc1O)/N=N/c2cc(C(O)=O)c(O)cc2
InChI Key	QQBDLJCYGRGAKP-FCGFREEASA-N[1]	QQBDLJCYGRGAKP-FOCLMDBBSA-N

Physicochemical Properties

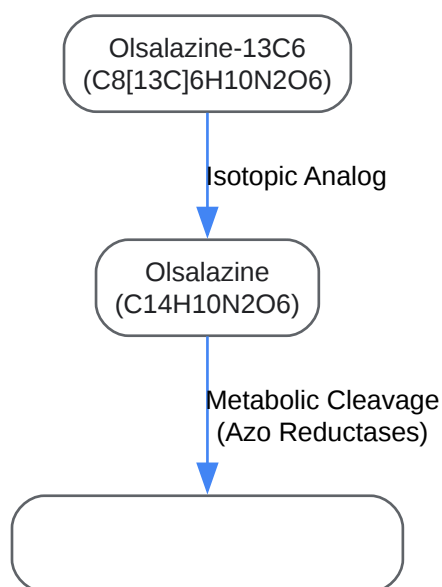
The physical and chemical properties of **Olsalazine-13C6** are expected to be very similar to its unlabeled counterpart. Quantitative data for the labeled compound are not widely published; therefore, data for unlabeled Olsalazine are provided as a reference.

Property	Value	Notes
Physical State	Solid[1]	Crystalline powder for the disodium salt[3]
Melting Point	Not available for 13C6 form. 240 °C (with decomposition) for unlabeled disodium salt.[3]	The free acid form may have a different melting point. Isotopic labeling can slightly alter physical properties.
Boiling Point	Not applicable	Decomposes upon heating.
Solubility	Soluble in DMSO and Methanol.[1]	Quantitative solubility data for the 13C6 form is not available. The disodium salt of unlabeled Olsalazine is soluble in water. [3]

Chemical Structure and Isotopic Labeling

Olsalazine is a dimer of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond. In **Olsalazine-13C6**, one of the salicylic acid rings is uniformly labeled with six carbon-13 atoms. This specific labeling is crucial for its use as an internal standard in quantitative mass spectrometry assays.

The logical relationship between Olsalazine, its labeled counterpart, and its active metabolite is depicted below.



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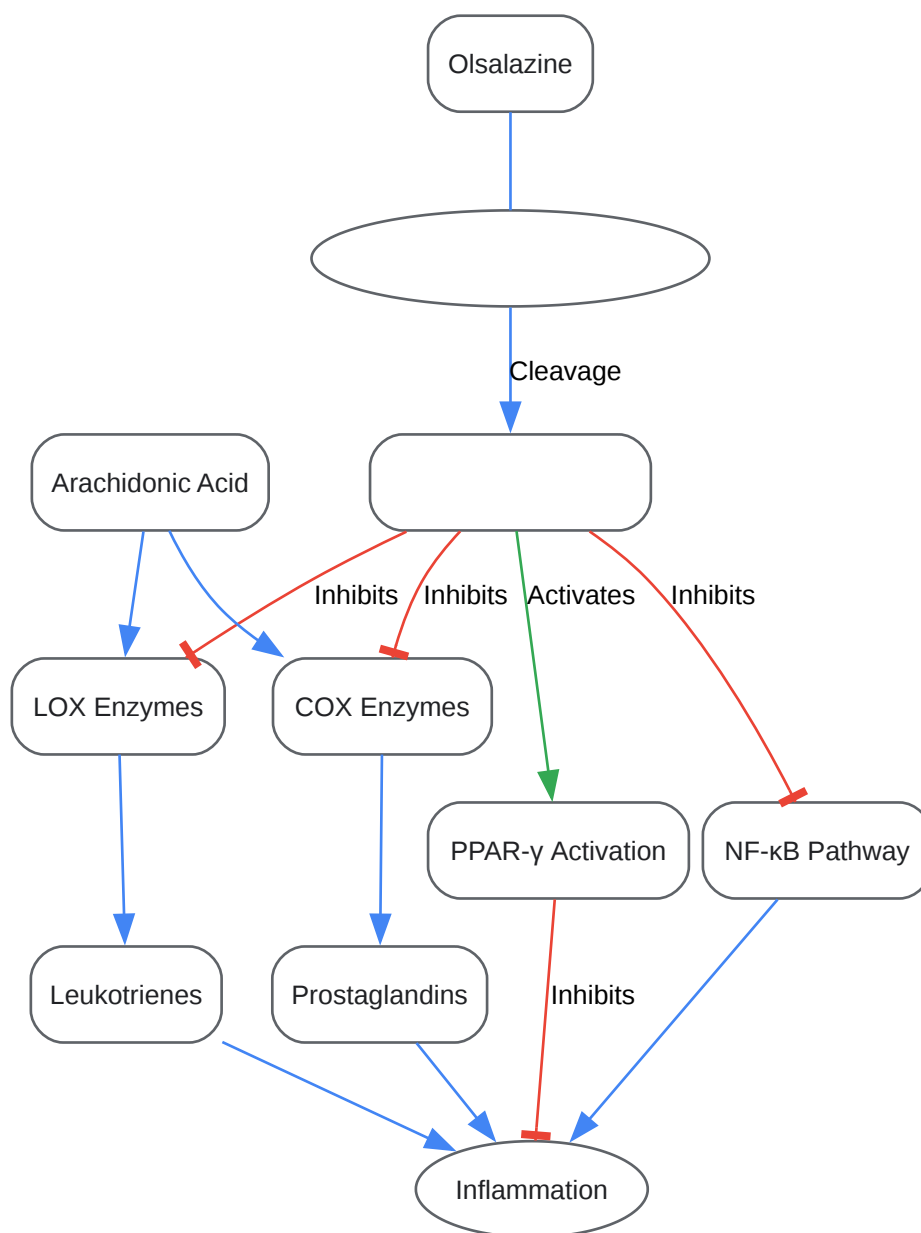
Caption: Relationship between Olsalazine, **Olsalazine-13C6**, and 5-ASA.

Mechanism of Action and Signaling Pathway

Olsalazine itself is a prodrug and is not pharmacologically active. After oral administration, it passes largely unabsorbed through the small intestine to the colon. There, gut bacteria produce azoreductase enzymes that cleave the azo bond, releasing two molecules of the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA).

The primary mechanism of action of 5-ASA is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, 5-ASA is thought to modulate nuclear factor-kappa B (NF-κB) signaling and activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), further contributing to its anti-inflammatory effects.

The signaling pathway affected by the active metabolite of Olsalazine is illustrated below.



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Caption: Mechanism of action of Olsalazine's active metabolite, 5-ASA.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Olsalazine-13C6** are not readily available in peer-reviewed literature, as this is a commercially available standard. However, based on established chemical principles and methods for the unlabeled compound, the following protocols can be proposed.

Synthesis of Olsalazine-13C6 (Proposed)

This protocol is adapted from the general synthesis of Olsalazine via diazotization and azo coupling. The key modification is the use of 5-aminosalicylic acid-13C6 as a starting material.

Step 1: Diazotization of 5-Aminosalicylic Acid

- Dissolve one equivalent of unlabeled 5-aminosalicylic acid in dilute hydrochloric acid.
- Cool the solution to 0-5°C using an ice-salt bath with continuous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (one equivalent) dropwise, maintaining the temperature below 5°C.
- Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

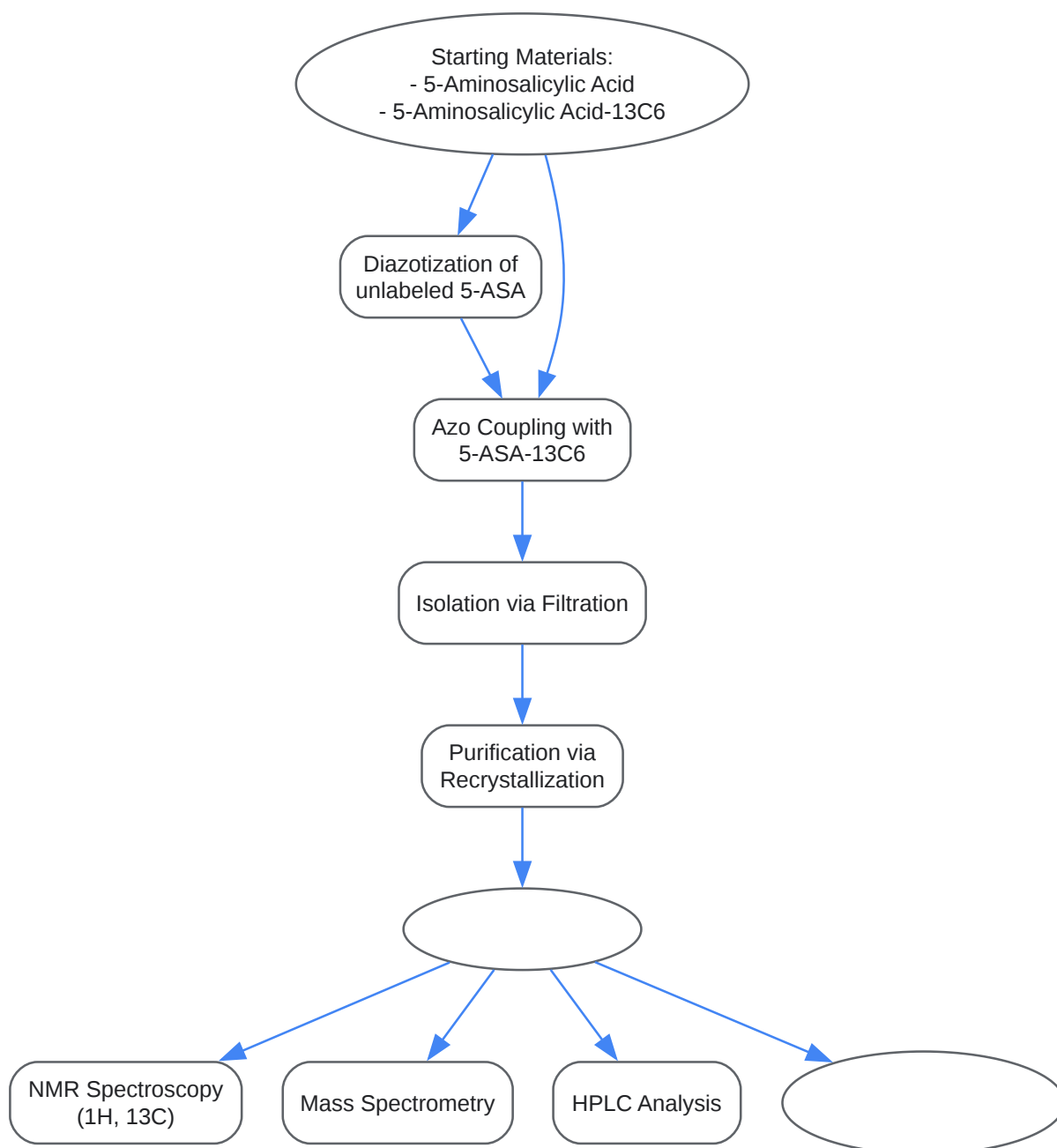
Step 2: Azo Coupling

- In a separate reaction vessel, dissolve one equivalent of 5-aminosalicylic acid-13C6 in a buffered aqueous solution at a neutral to slightly acidic pH.
- Cool this solution to 0-5°C.
- Slowly add the cold diazonium salt solution from Step 1 to the 5-aminosalicylic acid-13C6 solution with vigorous stirring, ensuring the temperature remains below 5°C.
- Continue to stir the mixture at low temperature for several hours to allow for complete coupling.

Step 3: Isolation and Purification

- Collect the precipitated crude **Olsalazine-13C6** by vacuum filtration.
- Wash the crude product with cold deionized water to remove residual salts.
- Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
- Dry the purified **Olsalazine-13C6** under vacuum.

A general workflow for the synthesis and characterization is provided below.



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Caption: Proposed workflow for **Olsalazine-13C6** synthesis and analysis.

Analytical Characterization (Illustrative Protocols)

4.2.1. High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis spectrophotometer at a wavelength of approximately 360 nm.
- Expected Outcome: A single major peak corresponding to **Olsalazine-¹³C6**, with purity determined by the peak area percentage. The retention time should be nearly identical to that of unlabeled Olsalazine.

4.2.2. Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
- Expected m/z: The deprotonated molecule $[M-H]^-$ should be observed at approximately 307.06. The exact mass will confirm the elemental composition and the presence of the six ¹³C isotopes.
- Fragmentation (MS/MS): Fragmentation of the parent ion would likely involve cleavage of the azo bond, yielding fragments corresponding to the deprotonated 5-ASA and 5-ASA-¹³C6.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: DMSO-d₆.
- ¹H NMR: The proton spectrum is expected to be complex due to the two substituted aromatic rings. The chemical shifts would be very similar to unlabeled Olsalazine.
- ¹³C NMR: The spectrum will show signals for the eight ¹²C carbons and six ¹³C-enriched carbons. The signals for the ¹³C-labeled ring will be significantly enhanced in intensity. The chemical shifts for the aromatic carbons are expected in the range of 110-160 ppm, with the

carboxyl carbons appearing further downfield (>165 ppm). Due to ^{13}C - ^{13}C coupling within the labeled ring, these signals may appear as complex multiplets.

Conclusion

Olsalazine- $^{13}\text{C}_6$ is an essential tool for pharmacokinetic and metabolic studies of its parent drug, Olsalazine. Its well-defined chemical structure and isotopic labeling provide the necessary properties for its use as a reliable internal standard. While detailed experimental data for the labeled compound itself are sparse, its chemical behavior can be confidently inferred from its unlabeled counterpart, Olsalazine. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers working with this compound.

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